molecular formula C16H15BrFN3O2S B2939527 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one CAS No. 2097888-73-6

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one

Cat. No.: B2939527
CAS No.: 2097888-73-6
M. Wt: 412.28
InChI Key: NJTLBHSTLNDNBH-UHFFFAOYSA-N
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Description

This compound is a brominated pyrimidine derivative featuring a pyrrolidinyl ether linkage and a 4-fluorophenylsulfanyl group. Its molecular formula is C₁₆H₁₄BrFN₃O₂S, with a molecular weight of approximately 398.2 g/mol (calculated from structural analogs in and ). The core structure comprises:

  • A 5-bromopyrimidin-2-yl group attached via an ether bond to the 3-position of pyrrolidine.
  • A 4-fluorophenylsulfanyl moiety connected to an ethanone backbone.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O2S/c17-11-7-19-16(20-8-11)23-13-5-6-21(9-13)15(22)10-24-14-3-1-12(18)2-4-14/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTLBHSTLNDNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is a synthetic organic molecule with potential biological activity. Its unique structural features, including a brominated pyrimidine and a fluorinated phenyl group, suggest various mechanisms of action that could be explored for therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and implications for drug development.

Chemical Structure and Properties

The molecular formula of the compound is C15H19BrN2O3SC_{15}H_{19}BrN_2O_3S. The structural components include:

  • Pyrrolidine ring : Imparts flexibility and potential interactions with biological targets.
  • Brominated pyrimidine moiety : May enhance reactivity and influence biological activity.
  • Fluorophenyl group : Known to affect the lipophilicity and bioavailability of compounds.

Table 1: Structural Features of this compound

ComponentDescription
PyrrolidineFive-membered ring contributing to flexibility
BromopyrimidineEnhances reactivity
FluorophenylIncreases lipophilicity
SulfanylPotential for interaction with thiol groups

Anticancer Properties

Preliminary studies indicate that compounds similar to This compound may exhibit significant anticancer activity. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways in cancer cells.

Case Study: Inhibition of PARP Enzymes

Research has shown that similar compounds can inhibit PARP (Poly ADP-ribose polymerase) enzymes, which are crucial in DNA repair mechanisms. For instance, a related compound demonstrated an EC50 value of 2.51 nM in inhibiting PARP-mediated PARylation in cancer cells with mutant BRCA1/2 genes . This suggests that our compound may have comparable effects.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also under investigation. The presence of the bromine atom and the sulfur group may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

The proposed mechanism of action involves binding to specific molecular targets within cells, potentially modulating enzyme activities or interfering with receptor-ligand interactions.

Table 2: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DNA repair (PARP inhibition)
AntimicrobialDisruption of cell membranes

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the pyrrolidine ring : Reaction between pyrrolidine derivatives and bromopyrimidine.
  • Introduction of the sulfanyl group : Utilizing thiol reagents under controlled conditions.

This synthetic route allows for the generation of analogs that may exhibit enhanced biological properties.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs. Fluorophenyl: The 4-fluorophenylsulfanyl group (target) may increase lipophilicity and metabolic stability compared to non-sulfanyl analogs like the 2,4-difluorophenyl derivative () .
  • Heterocyclic Diversity : Pyrazole and indole-containing analogs () exhibit distinct pharmacophore profiles, suggesting divergent biological targets .

Comparison of Reaction Conditions :

Compound Key Reaction Steps Yield (%) Reference
2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one Suzuki-Miyaura coupling for pyrimidine-pyrrolidine linkage Not reported
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Buchwald-Hartwig amination for pyrimidine-pyrrolidine bond 60–70
1-[5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-one Claisen-Schmidt condensation for pyrazole core 34

Insights :

  • Bromopyrimidine derivatives (e.g., target compound) often require specialized catalysts (e.g., Pd) for functionalization, whereas methylpyrimidines () are more amenable to standard coupling .
  • Yields for brominated analogs (e.g., 34% in ) are typically lower than non-halogenated counterparts due to steric and electronic challenges .

Physicochemical Properties

Property Target Compound (Estimated) 2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
Molecular Weight 398.2 347.4 398.2
LogP ~3.5 (predicted) ~2.8 ~3.6
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 5 5 5
Rotatable Bonds 6 6 6

Key Trends :

  • The bromine atom in the target compound increases molecular weight and lipophilicity (higher LogP) compared to the methylpyrimidine analog .

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